
3-Ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethylthiophene-2-sulfonamide is a chemical compound that has gained significant interest among researchers due to its potential applications in various fields. It is a sulfonamide derivative of thiophene, a heterocyclic compound containing sulfur and carbon atoms in the ring.
Wirkmechanismus
The mechanism of action of 3-Ethylthiophene-2-sulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the biosynthesis of bacterial cell walls and inflammatory mediators. This leads to the disruption of the bacterial cell wall and the suppression of the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethylthiophene-2-sulfonamide exhibits low toxicity and is well-tolerated by the body. It has been found to have a high affinity for bacterial cell walls and can penetrate the cell membrane to exert its antimicrobial activity. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethylthiophene-2-sulfonamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi. Another advantage is its low toxicity, which makes it a safe and effective candidate for use in animal studies.
One of the limitations of using 3-Ethylthiophene-2-sulfonamide in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental protocols. Another limitation is its relatively high cost compared to other antimicrobial agents.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Ethylthiophene-2-sulfonamide. One area of interest is the development of novel synthetic routes to improve the yield and purity of the compound. Another area of interest is the investigation of its potential as a drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to elucidate the mechanism of action and to explore its potential applications in other fields such as agriculture and food preservation.
Conclusion:
In conclusion, 3-Ethylthiophene-2-sulfonamide is a promising chemical compound with potential applications in various fields. It exhibits broad-spectrum antimicrobial activity and potent anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-Ethylthiophene-2-sulfonamide involves the reaction of ethylthiophene with chlorosulfonic acid, followed by the addition of ammonia. The reaction proceeds at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-Ethylthiophene-2-sulfonamide has been extensively studied for its potential applications in various fields. It has been found to exhibit excellent antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
142294-58-4 |
|---|---|
Produktname |
3-Ethylthiophene-2-sulfonamide |
Molekularformel |
C6H9NO2S2 |
Molekulargewicht |
191.3 g/mol |
IUPAC-Name |
3-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-4-10-6(5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
PNEQIBCAAUVHNU-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1)S(=O)(=O)N |
Kanonische SMILES |
CCC1=C(SC=C1)S(=O)(=O)N |
Synonyme |
2-Thiophenesulfonamide,3-ethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



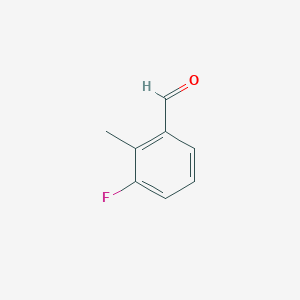
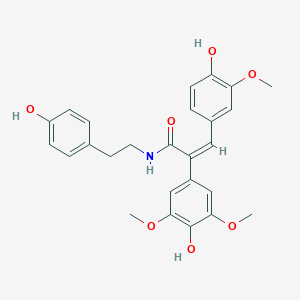
![3-[(Z)-but-1-enyl]pyridine](/img/structure/B115430.png)

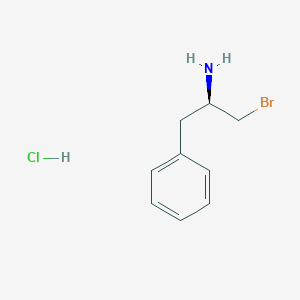

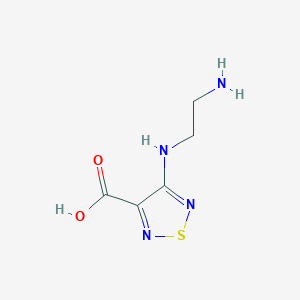

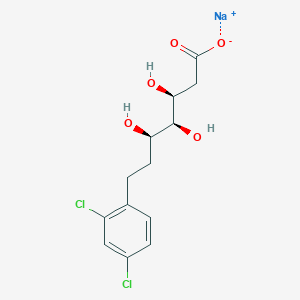
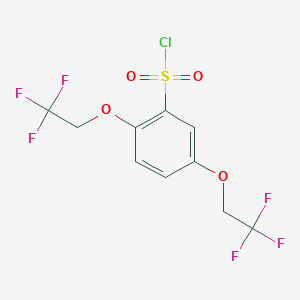
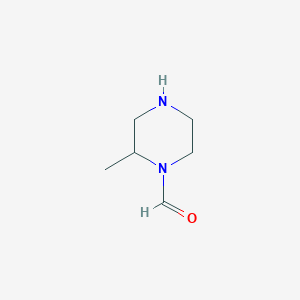


![1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole](/img/structure/B115452.png)